molecular formula C12H16N2O B5569088 1-isopentyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 305347-10-8

1-isopentyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B5569088
CAS No.: 305347-10-8
M. Wt: 204.27 g/mol
InChI Key: ALKJFGJPEBAMNI-UHFFFAOYSA-N
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Description

1-Isopentyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, which includes an isopentyl group attached to the imidazole ring, imparts distinct chemical and physical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopentyl-1H-benzo[d]imidazol-2(3H)-one can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions. For instance, the reaction of o-phenylenediamine with isovaleric acid in the presence of polyphosphoric acid at elevated temperatures can yield the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Isopentyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, Lewis acids or bases as catalysts.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

1-Isopentyl-1H-benzo[d]imidazol-2(3H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-isopentyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of microbial cell membranes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

    1H-benzo[d]imidazol-2(3H)-one: Lacks the isopentyl group, resulting in different chemical properties and applications.

    1-methyl-1H-benzo[d]imidazol-2(3H)-one: Contains a methyl group instead of an isopentyl group, leading to variations in reactivity and biological activity.

    1-ethyl-1H-benzo[d]imidazol-2(3H)-one: Similar to the methyl derivative but with an ethyl group, affecting its solubility and interaction with biological targets.

Properties

IUPAC Name

3-(3-methylbutyl)-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9(2)7-8-14-11-6-4-3-5-10(11)13-12(14)15/h3-6,9H,7-8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKJFGJPEBAMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001224316
Record name 1,3-Dihydro-1-(3-methylbutyl)-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001224316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725691
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

305347-10-8
Record name 1,3-Dihydro-1-(3-methylbutyl)-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305347-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-1-(3-methylbutyl)-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001224316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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